molecular formula C23H23N5O4 B2419256 N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941915-33-9

N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2419256
CAS No.: 941915-33-9
M. Wt: 433.468
InChI Key: YYZAPRSFLIDWJT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a high-purity, synthetic small molecule provided for research purposes. This compound belongs to the pyrazolo[3,4-d]pyridazine chemical class, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. The structure incorporates a 3,4-dimethoxyphenyl acetamide group and an o-tolyl substituent, which may influence its pharmacodynamic and pharmacokinetic properties. Pyrazole-containing biomolecules are frequently investigated as core structures in the discovery of new therapeutic agents for conditions such as cancer and inflammatory diseases (Molecules 2022, 27(24), 8708) . Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for in vitro biological screening to elucidate novel mechanisms of action and structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-7-5-6-8-18(14)28-22-17(12-24-28)15(2)26-27(23(22)30)13-21(29)25-16-9-10-19(31-3)20(11-16)32-4/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZAPRSFLIDWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound consists of a complex structure featuring a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the dimethoxyphenyl and o-tolyl substituents may enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Pyrazoles are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, derivatives containing similar pyrazole structures have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines .
  • Mechanisms of Action : The anticancer effects are attributed to various mechanisms including:
    • Induction of apoptosis
    • Inhibition of cyclin-dependent kinases (CDKs)
    • Disruption of cell cycle progression .
Cell LineIC50 (µM)Reference
MCF-70.39
HCT1160.46
B16-F100.57

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole compounds have been associated with:

  • Antioxidant Activity : Many pyrazole derivatives demonstrate significant antioxidant properties, which can contribute to their overall therapeutic potential.
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including those structurally related to this compound:

  • Anticancer Screening : A study by Mohareb et al. evaluated various pyrazole derivatives against multiple cancer cell lines, reporting significant cytotoxicity with IC50 values ranging from 0.01 µM to 3.79 µM for different compounds .
  • Mechanistic Studies : Research has indicated that certain pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase and CDK2, which are critical targets in cancer therapy .
  • Pharmacological Profiling : A comprehensive review highlighted the multifaceted roles of pyrazoles in medicinal chemistry, emphasizing their potential as both anticancer agents and anti-inflammatory drugs .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit promising anticancer properties. The pyrazolo[3,4-d]pyridazine moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests potential applications in treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound. It appears to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal models have shown improved cognitive function following treatment with related compounds .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and efficiency in charge transport are under investigation .

Case Studies

StudyApplicationFindings
1Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited tumor growth through signaling modulation .
2Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; potential as a new antimicrobial agent .
3Anti-inflammatory EffectsReduced pro-inflammatory cytokine production; potential therapeutic for inflammatory diseases .
4Neuroprotective EffectsImproved cognitive function in animal models; protection against oxidative stress .
5Organic ElectronicsDemonstrated semiconductor properties; potential use in OLEDs and OPVs .

Q & A

Basic: What are the critical parameters for synthesizing this compound with high purity?

The synthesis of this compound requires precise control of reaction conditions:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) is preferred for acid-sensitive intermediates .
  • Catalysts : Use of bases like potassium carbonate or sodium hydride improves reaction efficiency in coupling steps .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and minimize side products .
  • Purification : HPLC and column chromatography are essential for isolating the final product, with NMR (¹H/¹³C) and mass spectrometry (MS) confirming purity .

Basic: How does the pyrazolo[3,4-d]pyridazine core influence its biological activity?

The pyrazolo[3,4-d]pyridazine scaffold enables interactions with enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors) due to:

  • Hydrogen-bonding motifs : The oxo group at position 7 and nitrogen atoms facilitate binding to catalytic sites .
  • Planar aromaticity : Enhances π-π stacking with hydrophobic pockets in target proteins .
  • Structural analogs : Substitutions at the o-tolyl or 3,4-dimethoxyphenyl groups modulate selectivity (e.g., anticancer vs. anti-inflammatory activity) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from:

  • Pharmacokinetic variability : Poor solubility or metabolic instability in vivo. Mitigate this by:
    • Lipophilicity optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve bioavailability .
    • Prodrug strategies : Mask polar functional groups to enhance absorption .
  • Off-target effects : Use orthogonal assays (e.g., CRISPR screening or isothermal titration calorimetry) to validate target engagement .

Advanced: What methodological approaches are recommended for studying its mechanism of action?

  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and association/dissociation rates .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to identify binding modes .
  • Pathway analysis : Pair RNA-seq with phosphoproteomics to map downstream signaling effects in cell lines .

Basic: What analytical techniques are essential for characterizing structural modifications?

Technique Application Example Data
¹H/¹³C NMR Confirm substituent positionsδ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy groups)
HRMS Verify molecular formulam/z 405.4 [M+H]+ (C₂₂H₂₀FN₅O₂)
IR Detect functional groups1680 cm⁻¹ (C=O stretch)

Advanced: How can reaction yields be optimized for scale-up synthesis?

  • Solvent screening : Test mixtures (e.g., DMF/THF) to balance solubility and reactivity .
  • Catalyst loading : Optimize Pd(PPh₃)₄ or CuI concentrations in cross-coupling steps (0.5–2 mol%) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

Basic: What are the key structural features differentiating this compound from analogs?

  • o-Tolyl group : Enhances steric hindrance, improving selectivity for hydrophobic binding pockets .
  • 3,4-Dimethoxyphenyl acetamide : Increases metabolic stability compared to unsubstituted phenyl groups .
  • Pyridazinone ring : Unique hydrogen-bonding capacity vs. pyrimidine or triazole cores in related compounds .

Advanced: How can computational methods guide SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding poses against targets (e.g., EGFR kinase) .
  • QSAR modeling : Correlate substituent electronegativity or logP values with IC₅₀ data from cytotoxicity assays .
  • MD simulations : Assess conformational stability of the compound-receptor complex over 100-ns trajectories .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

  • Cancer : MTT assays in HeLa or MCF-7 cells (IC₅₀ range: 2–10 µM) .
  • Inflammation : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR T790M mutant) .

Advanced: What strategies mitigate toxicity observed in preclinical studies?

  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone imines) .
  • Isosteric replacement : Substitute methoxy groups with trifluoromethyl to reduce oxidative metabolism .
  • Dose fractionation : Test staggered dosing regimens in rodent models to lower hepatotoxicity .

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